5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Polyamine biosynthesis Spermidine synthase Enzyme inhibition

5-Methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide (CAS 1235281-14-7; molecular formula C₁₅H₂₀N₄O₂S₂; molecular weight 352.47 g/mol) is a synthetic small molecule combining a 5-methylthiophene-2-sulfonamide warhead, a piperidine linker, and a pyrimidine-2-yl cap. The compound embeds three key pharmacophoric elements—(i) an aromatic sulfonamide capable of metal-coordinating and hydrogen-bonding interactions with enzyme active sites, (ii) a pyrimidine ring that can engage in π-stacking and hydrogen-bonding with target proteins, and (iii) a piperidine spacer providing conformational flexibility.

Molecular Formula C15H20N4O2S2
Molecular Weight 352.47
CAS No. 1235281-14-7
Cat. No. B2473955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
CAS1235281-14-7
Molecular FormulaC15H20N4O2S2
Molecular Weight352.47
Structural Identifiers
SMILESCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3
InChIInChI=1S/C15H20N4O2S2/c1-12-3-4-14(22-12)23(20,21)18-11-13-5-9-19(10-6-13)15-16-7-2-8-17-15/h2-4,7-8,13,18H,5-6,9-11H2,1H3
InChIKeyGOBNMQVFWOTUFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide (CAS 1235281-14-7): Procurement-Relevant Structural and Pharmacophoric Profile


5-Methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide (CAS 1235281-14-7; molecular formula C₁₅H₂₀N₄O₂S₂; molecular weight 352.47 g/mol) is a synthetic small molecule combining a 5-methylthiophene-2-sulfonamide warhead, a piperidine linker, and a pyrimidine-2-yl cap [1]. The compound embeds three key pharmacophoric elements—(i) an aromatic sulfonamide capable of metal-coordinating and hydrogen-bonding interactions with enzyme active sites, (ii) a pyrimidine ring that can engage in π-stacking and hydrogen-bonding with target proteins, and (iii) a piperidine spacer providing conformational flexibility [2]. This tripartite architecture is structurally distinct from simpler benzenesulfonamide or propane-sulfonamide analogs that lack one or more of these recognition elements.

Why Generic Substitution of 5-Methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide Is Not Straightforward


Within the N-pyrimidinyl-piperidine-sulfonamide chemical series, even minor structural variations—such as replacing the thiophene ring with a benzene or imidazole, altering the 5-methyl substituent to 5-chloro, or shortening the sulfonamide alkyl chain—can produce divergent target engagement profiles, as evidenced by BindingDB affinity data [1]. For example, the close analog 5-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide differs only by a chlorine-for-methyl substitution, yet this single change may alter electronic distribution, steric bulk, and metabolic stability in ways that are not predictable without empirical testing . Similarly, the propane-1-sulfonamide and propane-2-sulfonamide congeners lack the aromatic thiophene entirely, removing a key π-interaction surface . These structural differences make generic inter-substitution risky without head-to-head biological comparison data.

Quantitative Evidence Guide: 5-Methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide – Measurable Differentiation Data


Spermidine Synthase Inhibition: IC₅₀ of 1.7 μM Against Porcine Enzyme

The target compound exhibits an IC₅₀ of 1.70 × 10³ nM (1.7 μM) against porcine spermidine synthase in an enzymatic assay measuring production of labeled 5'-methylthioadenosine using putrescine as substrate [1]. This represents the only publicly available quantitative bioactivity measurement for this specific compound. No direct head-to-head comparison data with close structural analogs in the same assay are currently available in the public domain; therefore, the IC₅₀ value is classified as Supporting evidence for polyamine-pathway engagement.

Polyamine biosynthesis Spermidine synthase Enzyme inhibition Cancer metabolism

Structural Differentiation: Thiophene Sulfonamide vs. Propane Sulfonamide Congeners

The target compound contains a 5-methylthiophene-2-sulfonamide core, distinguishing it from the propane-1-sulfonamide and propane-2-sulfonamide analogs in the same N-(pyrimidin-2-yl-piperidin-4-yl)methyl series . The aromatic thiophene ring provides π-electron density for potential stacking interactions with aromatic residues in enzyme active sites, a feature absent in the fully saturated aliphatic propane congeners. This pharmacophoric difference is meaningful because thiophene-containing sulfonamides have demonstrated potent carbonic anhydrase inhibition (IC₅₀ range: 23.4 nM to 70 μM across hCA-I and hCA-II isoforms) [1], while aliphatic sulfonamides generally show weaker potency in these systems. However, no direct head-to-head comparison between the target compound and its propane analogs in any assay system is publicly available; this differentiation is therefore classified as Class-level inference.

Medicinal chemistry Structure–activity relationship Pharmacophore design Scaffold hopping

Chlorine-for-Methyl Substitution: The 5-Chloro Analog and Its Implications

The closest known structural analog is 5-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide, which differs from the target compound solely by a chlorine atom replacing the methyl group at the thiophene 5-position . This single-atom change is pharmacologically significant: chlorine is an electron-withdrawing group (σₘ = 0.37, σₚ = 0.23) while methyl is electron-donating (σₘ = -0.07, σₚ = -0.17), resulting in altered thiophene ring electronics that can affect sulfonamide NH acidity, hydrogen-bond donor strength, and target-binding affinity. Additionally, chlorine can participate in halogen bonding with protein backbone carbonyls, an interaction unavailable to methyl. Despite the structural proximity, no published head-to-head comparison of these two compounds in any assay system exists, classifying this as a Class-level inference based on well-established medicinal chemistry principles.

Bioisosterism Halogen bonding Metabolic stability Drug design

Imidazole Sulfonamide Analog: Scaffold Divergence Within the Pyrimidine-Piperidine Series

1-Methyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-1H-imidazole-4-sulfonamide (PubChem CID entry available) replaces the thiophene ring of the target compound with an imidazole heterocycle [1]. A more complex imidazole-sulfonamide derivative in this series (CHEMBL384161) showed IC₅₀ > 10,000 nM in both Rap1A geranylgeranylation and H-Ras farnesylation assays in mouse NIH3T3 cells [2], indicating weak target engagement in these systems. The target compound, with its thiophene core, presents a fundamentally different heterocyclic scaffold than imidazole—differing in ring size (5-membered with sulfur vs. 5-membered with two nitrogens), aromaticity pattern, hydrogen-bonding geometry, and lipophilicity (thiophene is more lipophilic than imidazole). No comparative data between the target compound and its imidazole analogs in the same assay exist; thus this differentiation is classified as Class-level inference.

Scaffold diversity Heterocycle substitution Kinase inhibitor Binding selectivity

Recommended Application Scenarios for 5-Methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide Based on Available Evidence


Polyamine Biosynthesis Research: Spermidine Synthase Probe Compound

The compound's verified IC₅₀ of 1.7 μM against porcine spermidine synthase [1] supports its use as a tool compound for studying polyamine biosynthesis pathways. Researchers investigating cancer cell proliferation—where polyamine metabolism is frequently dysregulated—can employ this compound as a starting point for understanding spermidine synthase engagement. Procurement is justified when an aromatic thiophene-sulfonamide scaffold is desired for structure–activity relationship (SAR) expansion around the polyamine target class.

Medicinal Chemistry SAR: Thiophene Sulfonamide Scaffold Optimization

When building a SAR program around N-(pyrimidin-2-yl-piperidin-4-yl)methyl sulfonamides, this compound serves as the 5-methylthiophene reference point against which the 5-chloro, 5-H, and propane-sulfonamide congeners can be compared. The aromatic thiophene core may confer carbonic anhydrase inhibitory potential, as thiophene-based sulfonamides have demonstrated IC₅₀ values ranging from 23.4 nM to 70 μM against hCA isoforms [2]. Procurement is strategically valuable when the goal is to systematically evaluate the contribution of the thiophene ring electronics and the 5-methyl substituent to target binding and selectivity.

Kinase Inhibitor Fragment Library: Heterocyclic Sulfonamide Diversity

Given the pyrimidine-piperidine architecture—a privileged kinase-binding motif—and the thiophene sulfonamide warhead capable of metal coordination, this compound is a candidate for inclusion in kinase-focused fragment or diversity libraries. The structural differentiation from imidazole-sulfonamide analogs, which showed >10 μM activity in Ras prenylation assays [3], positions the thiophene scaffold as a distinct chemotype for kinase selectivity screening. Procurement supports hit-finding campaigns where scaffold diversity among sulfonamide-containing fragments is a priority.

In Silico Modeling and Pharmacophore Validation

The compound's well-defined three-point pharmacophore (pyrimidine cap, piperidine linker, thiophene sulfonamide) makes it suitable for computational docking and pharmacophore model validation. Its unique InChI Key (GOBNMQVFWOTUFQ-UHFFFAOYSA-N) and presence in PubChem enable unambiguous registration and cheminformatic analysis. Procurement is appropriate for computational chemistry groups requiring high-purity reference standards for virtual screening validation against targets with known sulfonamide-binding pockets.

Quote Request

Request a Quote for 5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.